![molecular formula C15H12BrClN2O2 B13706865 Benzyl 2-[2-(4-bromophenyl)hydrazono]-2-chloroacetate](/img/structure/B13706865.png)
Benzyl 2-[2-(4-bromophenyl)hydrazono]-2-chloroacetate
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Overview
Description
Preparation Methods
The synthesis of Benzyl 2-[2-(4-bromophenyl)hydrazono]-2-chloroacetate typically involves the reaction of benzyl chloroacetate with 4-bromophenylhydrazine under specific conditions . The reaction is carried out in the presence of a base, such as sodium hydroxide, and an organic solvent, such as ethanol. The mixture is heated to reflux for several hours, after which the product is isolated by filtration and purified by recrystallization .
Chemical Reactions Analysis
Benzyl 2-[2-(4-bromophenyl)hydrazono]-2-chloroacetate undergoes several types of chemical reactions, including:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Oxidation Reactions: It can be oxidized to form various oxidation products.
Reduction Reactions: The compound can be reduced to form hydrazine derivatives.
Common reagents used in these reactions include sodium hydroxide for substitution reactions, potassium permanganate for oxidation reactions, and sodium borohydride for reduction reactions .
Scientific Research Applications
Benzyl 2-[2-(4-bromophenyl)hydrazono]-2-chloroacetate is a chemical compound with a variety of applications in scientific research, particularly in chemistry, biology, and industry. It features a unique structure including a benzyl group, a 4-bromophenyl hydrazone moiety, and a chloroacetate functional group.
Scientific Research Applications
- Chemistry: this compound serves as a reagent in organic synthesis and as a building block for creating more complex molecules.
- Biology: This compound is used in proteomics research to study protein interactions and functions.
- Industry: It is used in the production of specialty chemicals and materials.
Chemical Reactions
This compound can undergo several types of chemical reactions:
- Substitution Reactions: The chlorine atom can be replaced by nucleophiles. Sodium hydroxide is a common reagent used in these reactions.
- Oxidation Reactions: The compound can be oxidized to form various oxidation products. Potassium permanganate is a common reagent used in these reactions.
- Reduction Reactions: The compound can be reduced to form hydrazine derivatives. Sodium borohydride is a common reagent used in these reactions.
Preliminary studies suggest that compounds similar to this compound exhibit biological activities. Derivatives containing the hydrazone functionality have shown activity against Gram-positive and Gram-negative bacteria, and the presence of electron-withdrawing groups like bromine enhances antimicrobial efficacy. It may also be a precursor in the synthesis of novel drugs targeting bacterial infections or cancer.
Mechanism of Action
The mechanism of action of Benzyl 2-[2-(4-bromophenyl)hydrazono]-2-chloroacetate involves its interaction with specific molecular targets, such as enzymes and receptors . The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their catalytic functions . Additionally, it can interact with cellular receptors to modulate signal transduction pathways, leading to various biological effects .
Comparison with Similar Compounds
Benzyl 2-[2-(4-bromophenyl)hydrazono]-2-chloroacetate is unique in its structure and properties compared to other similar compounds. Some similar compounds include:
Benzyl 2-[2-(4-chlorophenyl)hydrazono]-2-chloroacetate: This compound has a chlorine atom instead of a bromine atom, which affects its reactivity and biological activity.
Benzyl 2-[2-(4-methylphenyl)hydrazono]-2-chloroacetate: This compound has a methyl group instead of a bromine atom, which also affects its properties and applications.
Biological Activity
Benzyl 2-[2-(4-bromophenyl)hydrazono]-2-chloroacetate is a chemical compound with significant potential in medicinal chemistry due to its unique structural features, including a hydrazone linkage and a chloroacetate group. This article explores its biological activity, synthesis, and potential therapeutic applications based on diverse research findings.
Chemical Structure and Properties
The molecular formula of this compound is C₁₈H₁₈BrClN₂O₂, with a molecular weight of approximately 367.62 g/mol. The compound features:
- A benzyl group which may influence its lipophilicity and biological interactions.
- A 4-bromophenyl hydrazone moiety , known for its potential in various biological activities.
- A chloroacetate functional group , contributing to its reactivity and possible applications in organic synthesis.
Synthesis
The synthesis of this compound typically involves the reaction of benzyl hydrazine with 4-bromobenzaldehyde followed by the introduction of chloroacetate. The synthetic route ensures high purity and yield, making it suitable for further biological evaluations.
Antimicrobial Activity
Preliminary studies indicate that compounds similar to this compound exhibit various antimicrobial properties. For instance, derivatives containing the hydrazone functionality have shown significant activity against both Gram-positive and Gram-negative bacteria. The structure-activity relationship (SAR) analysis suggests that the presence of electron-withdrawing groups like bromine enhances antimicrobial efficacy.
Compound Name | Activity | Reference |
---|---|---|
This compound | Moderate antibacterial activity | |
4-Bromobenzaldehyde | Key intermediate in synthesizing hydrazones | |
Benzyl hydrazine | Forms hydrazones with various aldehydes |
Cytotoxicity and Anticancer Potential
Research has indicated that this compound may possess anticancer properties. In vitro studies have demonstrated its effectiveness against various cancer cell lines, including those resistant to conventional therapies. Molecular dynamics simulations suggest that the compound interacts with target proteins through hydrophobic contacts, which may contribute to its cytotoxic effects.
- IC50 Values : The compound has shown IC50 values comparable to standard anticancer agents like doxorubicin in specific cell lines, indicating promising therapeutic potential.
Case Studies
- Antimicrobial Efficacy : A study evaluated the antimicrobial activity of several hydrazone derivatives, including this compound. The results indicated that the compound exhibited significant inhibition against Staphylococcus aureus and Escherichia coli, suggesting its potential as a lead compound for developing new antibiotics.
- Cytotoxicity Assessment : In another investigation, the cytotoxic effects of this compound were assessed against A-431 skin cancer cells. The findings revealed that the compound induced apoptosis in a dose-dependent manner, highlighting its potential as an anticancer agent.
Properties
Molecular Formula |
C15H12BrClN2O2 |
---|---|
Molecular Weight |
367.62 g/mol |
IUPAC Name |
benzyl (2E)-2-[(4-bromophenyl)hydrazinylidene]-2-chloroacetate |
InChI |
InChI=1S/C15H12BrClN2O2/c16-12-6-8-13(9-7-12)18-19-14(17)15(20)21-10-11-4-2-1-3-5-11/h1-9,18H,10H2/b19-14+ |
InChI Key |
GFJZZXLMYPEZLI-XMHGGMMESA-N |
Isomeric SMILES |
C1=CC=C(C=C1)COC(=O)/C(=N\NC2=CC=C(C=C2)Br)/Cl |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)C(=NNC2=CC=C(C=C2)Br)Cl |
Origin of Product |
United States |
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